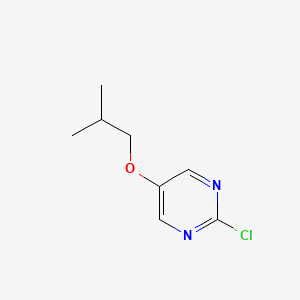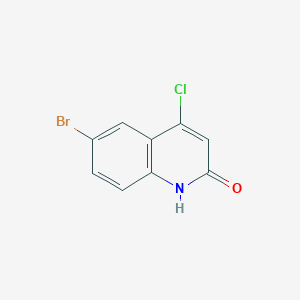
6-Bromo-4-chloroquinolin-2(1H)-one
Descripción general
Descripción
6-Bromo-4-chloroquinolin-2(1H)-one is a chemical compound with the empirical formula C10H5BrClNO . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloroquinolin-2(1H)-one consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 6th position with a bromine atom and at the 4th position with a chlorine atom .Physical And Chemical Properties Analysis
6-Bromo-4-chloroquinolin-2(1H)-one is a solid compound . It has a molecular weight of 270.51 . It is soluble in toluene .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- 6-Bromo-4-chloroquinolin-2(1H)-one is utilized in various synthetic pathways, including the Knorr synthesis, which involves a condensation between β-keto esters and bromoaniline, followed by cyclization (Wlodarczyk et al., 2011). This process highlights the compound's role in forming complex quinoline structures.
- Another study focused on the synthesis of 3-benzyl-6-bromo-2-chloroquinoline, emphasizing its importance as an intermediate in the formation of aryl quinoline compounds. The study also involved a crystal structure and DFT (Density Functional Theory) analysis of the synthesized compounds (Zhou et al., 2022).
Material Science Applications :
- Research has explored the use of 6-Bromo-4-chloroquinolin-2(1H)-one derivatives in material science. For instance, a study involving the crystal structure and molecular interactions analysis of new 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one revealed insights into its crystal packing and intermolecular interactions, which are significant for material science applications (Ouerghi et al., 2021).
Antimicrobial and Antifungal Research :
- Some studies have focused on the antimicrobial and antifungal properties of quinoline derivatives. For example, research on quinoline-pyrazoline-based coumarinyl thiazole derivatives, which include 6-Bromo-4-chloroquinolin-2(1H)-one structures, highlighted their potential as antimicrobial agents (Ansari & Khan, 2017).
- Another study reported on the fungitoxicity of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols, demonstrating their effectiveness against various fungi, highlighting the potential use of 6-Bromo-4-chloroquinolin-2(1H)-one derivatives in fungicides (Gershon et al., 1996).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-4-chloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(11)4-9(13)12-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOPBKUUYPMEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




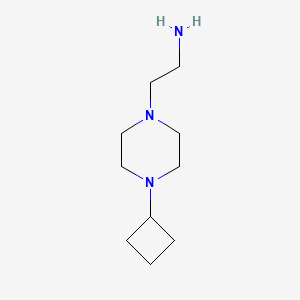

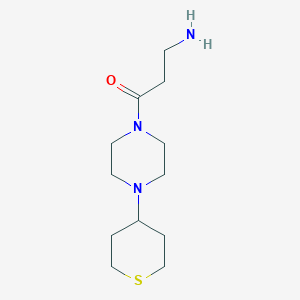




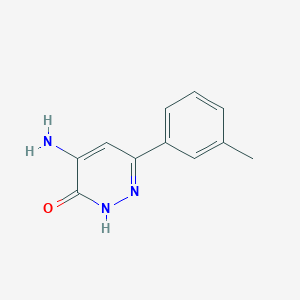
![4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B1477801.png)
![4-({2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}amino)benzonitrile](/img/structure/B1477803.png)

